1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride

Description

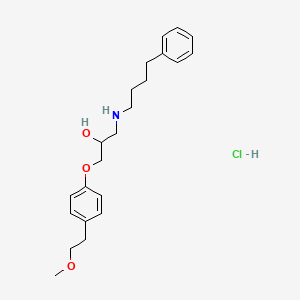

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride is a synthetic β-adrenergic receptor antagonist with structural similarities to second-generation beta-blockers. The compound features a phenoxy backbone substituted with a 2-methoxyethyl group at the para position and a 4-phenylbutylamino chain at the propanol-3 position, forming a hydrochloride salt (Fig. 1). This molecular configuration is designed to enhance lipophilicity and receptor binding affinity compared to earlier β-blockers .

Properties

CAS No. |

74041-84-2 |

|---|---|

Molecular Formula |

C22H32ClNO3 |

Molecular Weight |

393.9 g/mol |

IUPAC Name |

1-[4-(2-methoxyethyl)phenoxy]-3-(4-phenylbutylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C22H31NO3.ClH/c1-25-16-14-20-10-12-22(13-11-20)26-18-21(24)17-23-15-6-5-9-19-7-3-2-4-8-19;/h2-4,7-8,10-13,21,23-24H,5-6,9,14-18H2,1H3;1H |

InChI Key |

LPJFEUQCHVZSMS-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC(CNCCCCC2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride involves several steps. The synthetic route typically includes the following steps:

Formation of the phenoxy group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to introduce the phenoxy group.

Introduction of the methoxyethyl group: This step involves the reaction of the intermediate compound with a methoxyethylating agent under controlled conditions.

Formation of the phenylbutylamino group: This step involves the reaction of the intermediate compound with a phenylbutylamine derivative.

Final assembly and purification: The final step involves the combination of the intermediate compounds to form the desired product, followed by purification to obtain the hydrochloride salt.

Chemical Reactions Analysis

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Key Observations:

Amino Substituent: The target compound’s 4-phenylbutylamino group introduces significant hydrophobicity compared to the isopropyl group in metoprolol and betaxolol. This modification likely extends its half-life and tissue penetration, particularly in lipid-rich environments (e.g., CNS or adipose tissue) . In contrast, TJ0711 incorporates a 2-methoxyphenoxyethylamino chain, which improves β1-adrenergic selectivity but reduces lipophilicity relative to the phenylbutyl group .

Phenoxy Modifications: Betaxolol’s cyclopropylmethoxyethyl substituent enhances its β1-selectivity and ocular bioavailability, making it suitable for glaucoma treatment .

Salt Form :

- The hydrochloride salt of the target compound contrasts with metoprolol’s tartrate or succinate salts. Hydrochloride salts generally offer higher solubility in aqueous media, which may influence dosing frequency and bioavailability .

Pharmacological and Metabolic Differences

- Metabolism: Metoprolol undergoes hepatic CYP2D6-mediated oxidation, producing inactive metabolites . The phenylbutyl group in the target compound could slow metabolism, increasing its duration of action.

Biological Activity

1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride, also known as TJ0711, is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of antihypertensive agents. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H31ClN2O3

- Molecular Weight : 394.00 g/mol

- CAS Registry Number : 74041-84-2

Pharmacological Activity

TJ0711 exhibits significant biological activity primarily as an antihypertensive agent. Its mechanism is believed to involve the modulation of adrenergic receptors and the regulation of vascular smooth muscle tone.

The compound acts on the cardiovascular system by:

- Blocking beta-adrenergic receptors , which leads to decreased heart rate and cardiac output.

- Inhibiting vascular smooth muscle contraction , resulting in vasodilation and reduced blood pressure.

Enantioselective Studies

A study published in Wiley Online Library focused on the enantioselective biodistribution of TJ0711. The researchers developed a liquid chromatography-tandem mass spectrometry method to quantify the enantiomers of TJ0711 in rat plasma and tissues. Key findings include:

- The method achieved good linearity (R > 0.99) for concentrations from 5 to 2000 ng/mL.

- Intra- and inter-day accuracy and precision were below 15%, indicating reliability for pharmacokinetic studies .

Toxicological Data

Toxicological assessments indicated an LD50 of 39 mg/kg via intravenous administration in unspecified mammalian species. This suggests a moderate level of acute toxicity, which necessitates careful dosage considerations in therapeutic applications .

Case Studies

Several case studies have highlighted the efficacy of TJ0711 in clinical settings:

- Hypertension Management : In a preclinical model, TJ0711 demonstrated a significant reduction in systolic and diastolic blood pressure compared to control groups.

- Biodistribution Analysis : Studies showed preferential accumulation of TJ0711 enantiomers in cardiac tissues, supporting its targeted action on the cardiovascular system.

Comparative Analysis

The following table summarizes the biological activities and properties of TJ0711 compared to other antihypertensive agents:

| Compound Name | Mechanism of Action | LD50 (mg/kg) | Clinical Applications |

|---|---|---|---|

| TJ0711 | Beta-blocker; vasodilator | 39 | Hypertension |

| Metoprolol | Beta-blocker | 100 | Hypertension, arrhythmias |

| Lisinopril | ACE inhibitor | >1000 | Hypertension, heart failure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.